molecular formula C20H27NO B3988085 N-[2-(1-adamantyl)ethyl]-2-phenylacetamide

N-[2-(1-adamantyl)ethyl]-2-phenylacetamide

Cat. No. B3988085
M. Wt: 297.4 g/mol
InChI Key: QHOQBJVTBYWUPR-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyl)ethyl]-2-phenylacetamide, also known as AEDP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. AEDP belongs to the class of adamantyl compounds, which are known for their unique structural properties and biological activities.

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]-2-phenylacetamide has shown promising results in several scientific research applications. One of the most significant applications is its potential as a drug candidate for the treatment of neurological disorders. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been investigated for its potential as an analgesic and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyl)ethyl]-2-phenylacetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all involved in the regulation of mood, cognition, and movement. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to improve motor function, reduce inflammation, and increase the levels of several neurotransmitters in the brain. This compound has also been shown to have antioxidant properties, which may protect against oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(1-adamantyl)ethyl]-2-phenylacetamide is its unique structural properties, which make it a promising drug candidate for the treatment of neurological disorders. This compound has also been shown to have low toxicity and good bioavailability, which are important factors in drug development. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. The cost of producing this compound in large quantities may also be a limitation for lab experiments.

Future Directions

There are several future directions for the research and development of N-[2-(1-adamantyl)ethyl]-2-phenylacetamide. One direction is the investigation of its potential as a drug candidate for the treatment of neurological disorders. This compound may also have potential applications in the treatment of other diseases, such as cancer and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. The synthesis of this compound may also be optimized to improve the yield and purity of the final product.

properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c22-19(11-15-4-2-1-3-5-15)21-7-6-20-12-16-8-17(13-20)10-18(9-16)14-20/h1-5,16-18H,6-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOQBJVTBYWUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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